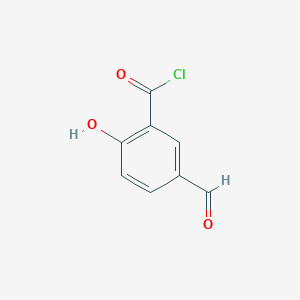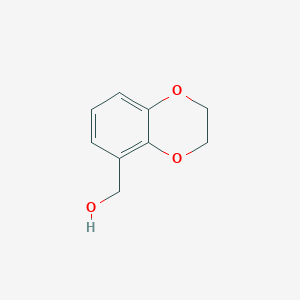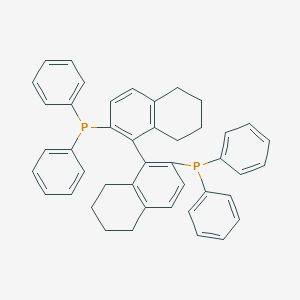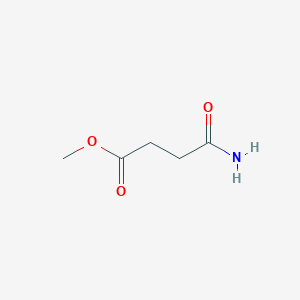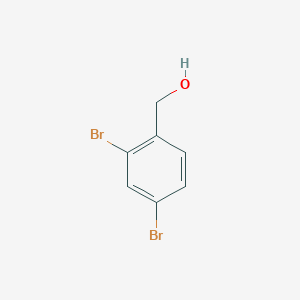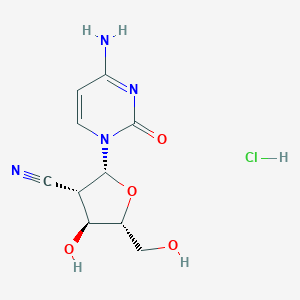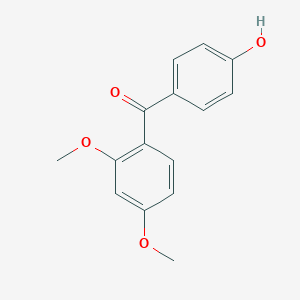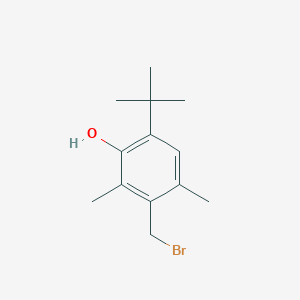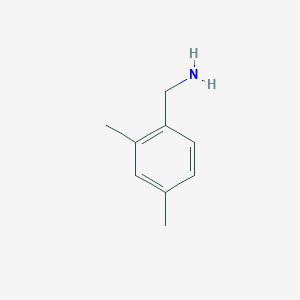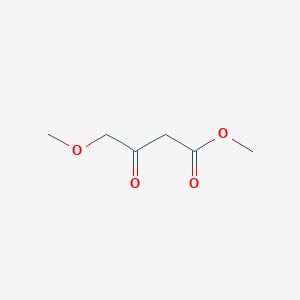
2-Aminophenylboronsäure
Übersicht
Beschreibung
2-Aminophenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of an amino group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its unique properties and has found applications in various fields such as chemistry, biology, and medicine. The structure of 2-aminophenylboronic acid allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
2-Aminophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It also serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the development of sensors for detecting carbohydrates and other biomolecules due to its ability to form reversible covalent bonds with diols.
Industry: 2-Aminophenylboronic acid is used in the production of polymers and materials with unique properties, such as self-healing hydrogels.
Wirkmechanismus
Target of Action
2-Aminophenylboronic acid (2-APBA) is a versatile compound with a variety of targets. It is primarily used as a reactant in the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It is also used in the preparation of designed boronate ligands for glucose-selective holographic sensors . The primary targets of 2-APBA are therefore selectins and glucose molecules.
Mode of Action
The mode of action of 2-APBA involves its interaction with its targets. It forms a dimeric unit that aggregates through intermolecular interactions to produce highly ordered molecular packing . This aggregation leads to enhanced emission, a phenomenon known as aggregation-induced enhanced emission (AIEE) . The 2-APBA dimer aggregates can reversibly transform into its non-fluorescent monomer form driven by new kinds of dynamic covalent B–N and B–O bonds .
Biochemical Pathways
The biochemical pathways affected by 2-APBA are primarily related to its role as a reactant in the synthesis of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It also plays a role in the preparation of designed boronate ligands for glucose-selective holographic sensors . The exact biochemical pathways and their downstream effects are dependent on the specific reactions and targets involved.
Pharmacokinetics
It is known that 2-apba is highly emissive in the solid state , suggesting that its bioavailability may be influenced by its physical state
Result of Action
The result of 2-APBA’s action is the formation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It also results in the creation of designed boronate ligands for glucose-selective holographic sensors . At the molecular and cellular level, these actions can lead to changes in selectin activity and glucose sensing, respectively.
Action Environment
The action of 2-APBA can be influenced by environmental factors. For instance, the aggregation-induced enhanced emission (AIEE) phenomenon is dependent on the formation of highly ordered molecular packing , which can be influenced by factors such as temperature and solvent conditions. Furthermore, the stability of 2-APBA may be affected by environmental conditions, as it is known to be highly emissive in the solid state .
Biochemische Analyse
Biochemical Properties
2-APBA is known to interact with various enzymes and proteins. It is used as an enzyme inhibitor and is also used in boron neutron capture therapy for brain tumor groups . The nature of these interactions is largely due to the boronic acid group in the 2-APBA molecule, which can form reversible covalent bonds with biomolecules, contributing to its biochemical reactivity .
Cellular Effects
The effects of 2-APBA on cells are complex and multifaceted. It has been used in the development of biosensors for the detection of target glycoproteins, demonstrating its potential to interact with cellular processes
Molecular Mechanism
At the molecular level, 2-APBA exists in a dimeric form and exhibits aggregation-induced enhanced emission (AIEE). The underlying AIEE mechanism is that the 2-APBA dimeric units aggregate through intermolecular interactions to produce highly ordered molecular packing without the presence of π–π stacking interactions that would lead to aggregation-caused quenching . Furthermore, the 2-APBA dimer aggregates could reversibly transform into its non-fluorescent monomer form driven by new kinds of dynamic covalent B–N and B–O bonds .
Temporal Effects in Laboratory Settings
It is known that 2-APBA is highly emissive in the solid state , suggesting that it may have stability over time
Metabolic Pathways
It is known that 2-APBA can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . This suggests that 2-APBA may interact with various enzymes or cofactors in metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Aminophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of 2-aminophenylboronic acid may involve more scalable and cost-effective methods. One such method includes the direct borylation of 2-aminophenyl halides using diboron reagents in the presence of a transition metal catalyst. This method offers high yields and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Nitro-2-phenylboronic acid, nitroso-2-phenylboronic acid.
Reduction: 2-Aminophenylborane.
Substitution: Various substituted 2-aminophenylboronic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Aminophenylboronic acid
- 3-Aminophenylboronic acid
Eigenschaften
IUPAC Name |
(2-aminophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRRKLFMHQUJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901275 | |
| Record name | NoName_370 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5570-18-3 | |
| Record name | B-(2-Aminophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5570-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)
